2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide is a synthetic organic compound that features a chloro-substituted amide group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a reaction between the oxazole derivative and a chloro-substituted propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The oxazole ring can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives of the oxazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique electronic properties.
Biological Research: As a probe to study biological pathways involving amide bonds and oxazole rings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The oxazole ring and the amide bond are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(3-cyclopropyl-1,2-oxazol-4-yl)methyl]propanamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-Chloro-N-[(3-cyclohexyl-1,2-oxazol-4-yl)methyl]propanamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to its cyclopropyl and cyclohexyl analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(12)11(15)13-5-9-6-16-14-10(9)8-3-2-4-8/h6-8H,2-5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJLDMADZGDUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CON=C1C2CCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.